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molecular formula C12H8BrClO2S B8601795 2-(5-Bromothiophen-2-yl)-1-(2-chlorophenyl)-2-hydroxyethan-1-one CAS No. 918350-08-0

2-(5-Bromothiophen-2-yl)-1-(2-chlorophenyl)-2-hydroxyethan-1-one

Cat. No. B8601795
M. Wt: 331.61 g/mol
InChI Key: ZIIZDLCHBUOWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569352B2

Procedure details

Under an atmosphere of nitrogen, to a clod (−78° C.) solution of lithium bis(trimethylsilyl)amide (8.05 mL, 1.0M solution in THF, 8.05 mmol) was added a solution of (2-chloro-phenyl)-trimethylsilanyloxy-acetonitrile (1.69 g, 7 mmol) in tetrahydrofuran (10 mL) dropwise over 10 min. After stirring for another 30 min, a solution of 5-bromothiophen-2-carboxaldehyde in tetrahydrofuran (10 mL) was added dropwise. The reaction was stirred overnight from −78° C. to reach room temperature, then was quenched by adding 3N HCl (20 mL) and warming at 40° C. for 5 hrs. After cooling, the mixture was partitioned between ethyl ether and water. The organic layer was stirred with 1M NaOH (30 mL) for 2 hrs; and the layers were separated. The organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product was purified by chromatography on silica gel (Hexane/EtOAc, 8/2) to give a brown oil (320 mg, 14% yield). 1H-NMR (400 MHz, CDCl3): δ 4.35 (d, 1H), 6.12 (d, 1H), 7.02 (d, 1H), 7.26 (m, 2H), 7.41 (d, 1H), 7.44 (dd, 1H).
Quantity
8.05 mL
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
14%

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]([O:21][Si](C)(C)C)C#N.[Br:26][C:27]1[S:31][C:30]([CH:32]=[O:33])=[CH:29][CH:28]=1>O1CCCC1>[Br:26][C:27]1[S:31][C:30]([CH:32]([OH:33])[C:18]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[Cl:11])=[O:21])=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.05 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
1.69 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C#N)O[Si](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred overnight from −78° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding 3N HCl (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl ether and water
STIRRING
Type
STIRRING
Details
The organic layer was stirred with 1M NaOH (30 mL) for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
and the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (Hexane/EtOAc, 8/2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(S1)C(C(=O)C1=C(C=CC=C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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